molecular formula C18H19NO3 B352986 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one CAS No. 638142-22-0

5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one

Cat. No.: B352986
CAS No.: 638142-22-0
M. Wt: 297.3g/mol
InChI Key: PPPCUNSSWONMHM-UHFFFAOYSA-N
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Description

5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one is a synthetic organic compound that belongs to the class of benzooxazoles Benzooxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methyl group at the 5-position, a 3-m-tolyloxy-propyl group at the 3-position, and a benzooxazol-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one typically involves the following steps:

    Formation of the Benzooxazole Core: The benzooxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 5-position can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the 3-m-tolyloxy-propyl Group: The 3-m-tolyloxy-propyl group can be attached through nucleophilic substitution reactions. This involves reacting the benzooxazole core with 3-chloropropyl m-tolyl ether in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace the m-tolyloxy group with other functional groups using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-(3-phenoxy-propyl)-3H-benzooxazol-2-one: Similar structure but with a phenoxy group instead of a m-tolyloxy group.

    5-Methyl-3-(3-methoxy-propyl)-3H-benzooxazol-2-one: Similar structure but with a methoxy group instead of a m-tolyloxy group.

    5-Methyl-3-(3-ethoxy-propyl)-3H-benzooxazol-2-one: Similar structure but with an ethoxy group instead of a m-tolyloxy group.

Uniqueness

5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one is unique due to the presence of the m-tolyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-methyl-3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-5-3-6-15(11-13)21-10-4-9-19-16-12-14(2)7-8-17(16)22-18(19)20/h3,5-8,11-12H,4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPCUNSSWONMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=C(C=CC(=C3)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321808
Record name 5-methyl-3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796333
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

638142-22-0
Record name 5-methyl-3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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